molecular formula C8H18<br>C8H18<br>CH3-(CH2)6-CH3 B7769312 Octane CAS No. 31372-91-5

Octane

Cat. No.: B7769312
CAS No.: 31372-91-5
M. Wt: 114.23 g/mol
InChI Key: TVMXDCGIABBOFY-UHFFFAOYSA-N
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Description

Octane is a hydrocarbon and an alkane with the chemical formula C₈H₁₈ . It is a colorless liquid at room temperature and is a significant component of gasoline. This compound is known for its role in determining the quality of gasoline through the this compound rating system, which measures the fuel’s resistance to knocking during combustion .

Mechanism of Action

Mode of Action

Octane’s mode of action is primarily physical rather than biological. In the context of an internal combustion engine, this compound undergoes combustion, a chemical reaction with oxygen that produces heat and drives the engine . The quality of gasoline, and thus its efficiency in an engine, is often measured by its this compound rating. A higher this compound rating indicates greater resistance to knocking or pinging during combustion .

Biochemical Pathways

There has been research on the biotransformation of n-octane to 1-octanol using escherichia coli cells expressing the cyp153a6 operon .

Pharmacokinetics

Pharmacokinetics typically refers to the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system

Result of Action

The primary result of this compound’s action in an internal combustion engine is the generation of heat, which drives the mechanical motion of the engine. This process results in the emission of carbon dioxide and water . In a biological context, this compound can have toxic effects, such as irritation of the skin and eyes, respiratory issues, and central nervous system depression .

Action Environment

The efficiency and stability of this compound’s action in an internal combustion engine can be influenced by several environmental factors. These include the quality of the air-fuel mixture, engine design, and operating conditions such as temperature and pressure . The refining process, additives, climate, ethanol content, and government regulations can all impact the this compound rating of the fuel .

Biochemical Analysis

. It is a component of gasoline (petrol). .

Biochemical Properties

Octane can be biotransformed to 1-octanol using Escherichia coli cells expressing the CYP153A6 operon, which includes the electron transport proteins ferredoxin and ferredoxin reductase . This process involves the activation of this compound by these enzymes, leading to its conversion .

Cellular Effects

The biotransformation of this compound can have various effects on cellular processes. For instance, the activation of this compound by the CYP153A6 operon in E. coli can influence the cell’s metabolic processes

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with enzymes such as the CYP153A6 operon in E. coli . This operon includes the electron transport proteins ferredoxin and ferredoxin reductase, which play a role in the activation of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the biotransformation of this compound to 1-octanol using E. coli cells expressing the CYP153A6 operon can vary depending on the duration of the experiment

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, in E. coli, this compound can be metabolized through the action of the CYP153A6 operon . This operon includes the electron transport proteins ferredoxin and ferredoxin reductase, which play a role in the activation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Petroleum Separation Method: This method involves the distillation of petroleum to separate hydrocarbon components based on their boiling points.

    Alkylation: This process involves the reaction of isobutane with butene in the presence of an acid catalyst to produce octane.

    Olefin Zwitterionization: Low carbon olefins such as ethylene and propylene undergo zwitterionization reactions in the presence of a catalyst to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

Comparison with Similar Compounds

Octane is compared with other alkanes such as:

  • Methane (CH₄)
  • Ethane (C₂H₆)
  • Propane (C₃H₈)
  • Butane (C₄H₁₀)
  • Pentane (C₅H₁₂)
  • Hexane (C₆H₁₄)
  • Heptane (C₇H₁₆)

This compound is unique due to its higher molecular weight and longer carbon chain, which contribute to its higher boiling point and lower volatility compared to shorter alkanes. Its role in the this compound rating system also sets it apart from other alkanes .

Properties

IUPAC Name

octane
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InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3
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InChI Key

TVMXDCGIABBOFY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC
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Molecular Formula

C8H18, Array
Record name N-OCTANE
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Related CAS

9065-92-3
Record name Polyoctene
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DSSTOX Substance ID

DTXSID0026882
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Molecular Weight

114.23 g/mol
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Physical Description

N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F
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Flash Point

56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F
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Solubility

7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007%
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Density

0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70
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Vapor Density

3.86 (Air= 1), Relative vapor density (air = 1): 3.94
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Vapor Pressure

10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
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Color/Form

Colorless liquid, Clear liquid

CAS No.

111-65-9, 31372-91-5
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Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1RV0B2FJV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-OCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Octane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OCTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name OCTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/128
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Octane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RG802C80.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F
Record name N-OCTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-OCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Octane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001485
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name OCTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name OCTANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/128
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Octane
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0470.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octane
Reactant of Route 2
Octane
Reactant of Route 3
Octane
Reactant of Route 4
Octane
Reactant of Route 5
Octane
Reactant of Route 6
Octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.